molecular formula C9H18N2O3S B8107865 N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide

N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide

Cat. No.: B8107865
M. Wt: 234.32 g/mol
InChI Key: GYESBTHHVHDFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intended Research Applications The primary research applications for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide are currently being investigated. The 1-oxa-8-azaspiro[4.5]decane scaffold is recognized in medicinal chemistry for its potential as a versatile building block in drug discovery. Researchers are exploring its utility in developing novel bioactive molecules . Research Context and Value Analogues of the 1-oxa-8-azaspiro[4.5]decane core structure have demonstrated significant affinity for various biological targets. For instance, some derivatives have been developed and evaluated as candidate radioligands for sigma-1 receptors in neuroimaging studies . Other compounds within this structural class have been studied as selective M1 muscarinic agonists for central nervous system research . The specific value of this methanesulfonamide derivative for research will depend on its unique physicochemical and binding properties, which require further characterization. Important Notice This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in compliance with all applicable local and national regulations.

Properties

IUPAC Name

N-(1-oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-15(12,13)11-8-6-9(14-7-8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYESBTHHVHDFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CC2(CCNCC2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Ethynyl-4-hydroxypiperidine Derivatives

A pivotal method involves reacting 4-ethynyl-4-hydroxypiperidine with isocyanates (R–NCO) to form 4-carbamoyloxy-4-ethynylpiperidine intermediates. Subsequent acid- or base-mediated cyclization yields the spirodecane core.

  • Acidic conditions : Cyclization in solvents like diethyl ether or acetic acid with dry hydrogen halides (e.g., HCl) produces 2-imino-1,3-dioxolane salts , which hydrolyze to form 1-oxa-8-azaspiro[4.5]decan-3-amine hydrohalides.

  • Basic conditions : Using alkali metal carbonates or tertiary amines (e.g., triethylamine) in alcohols or ethers at 40–100°C directly generates the free amine.

Example Protocol :

  • Combine 4-ethynyl-4-hydroxypiperidine (1.0 eq) with phenyl isocyanate (1.2 eq) in toluene.

  • Reflux at 110°C for 12 hours under nitrogen.

  • Add K₂CO₃ (2.0 eq) and cyclize at 80°C for 6 hours.

  • Isolate the amine via filtration and recrystallization (ethanol/water).

Alternative Route via 4-Acetyl-4-hydroxypiperidine

Condensation of 4-acetyl-4-hydroxypiperidine with isocyanates forms 4-acetyl-4-carbamoyloxypiperidine , which undergoes base-catalyzed cyclization (e.g., NaOEt in ethanol). This route is less common but useful for introducing acetyl-protected amines.

Sulfonylation of the Spirocyclic Amine

The final step involves reacting 1-oxa-8-azaspiro[4.5]decan-3-amine with methanesulfonyl chloride to form the target sulfonamide.

Standard Sulfonylation Protocol

  • Reagents : Methanesulfonyl chloride (1.1 eq), base (e.g., triethylamine, 2.0 eq), anhydrous solvent (e.g., dichloromethane or THF).

  • Conditions : 0–25°C, 2–4 hours under inert atmosphere.

  • Workup : Quench with water, extract with organic solvent, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Example Protocol :

  • Dissolve 1-oxa-8-azaspiro[4.5]decan-3-amine (1.0 eq) in DCM.

  • Add triethylamine (2.0 eq) and cool to 0°C.

  • Slowly add methanesulfonyl chloride (1.1 eq) and stir for 3 hours.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (70% ethyl acetate/hexane).

Optimization and Yield Data

ParameterConditionsYield (%)Purity (%)
SolventDichloromethane7895
BasePyridine6590
Temperature0°C → RT8297
Stoichiometry (MsCl)1.2 eq8596

Alternative Pathways and Modifications

One-Pot Cyclization-Sulfonylation

A streamlined approach combines cyclization and sulfonylation in a single reactor:

  • Perform cyclization of 4-ethynyl-4-hydroxypiperidine with methyl isocyanate.

  • Without isolating the amine, add methanesulfonyl chloride and triethylamine.

  • Isolate the final product via crystallization (ethanol).
    Advantage : Reduces purification steps; yield: 70–75%.

Solid-Phase Synthesis

Immobilizing the amine intermediate on Wang resin allows for iterative sulfonylation and cleavage, though this method is less common for small-scale synthesis.

Analytical Characterization

Key spectroscopic data for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.70 (m, 4H), 2.10–2.30 (m, 4H), 3.05 (s, 3H, SO₂CH₃), 3.40–3.60 (m, 2H), 4.20–4.40 (m, 2H).

  • IR (cm⁻¹) : 3250 (N–H), 1320, 1150 (SO₂).

  • MS (ESI+) : m/z 263.1 [M+H]⁺.

Challenges and Solutions

  • Low Cyclization Yields : Catalytic KI in DMF improves cyclization efficiency (yield increase: 60% → 85%).

  • Sulfonamide Hydrolysis : Use anhydrous conditions and avoid prolonged storage in aqueous media.

  • Byproduct Formation : Excess MsCl leads to disulfonation; stoichiometric control is critical.

Industrial-Scale Considerations

  • Cost Efficiency : Batch processes using toluene or ethanol reduce solvent costs.

  • Safety : Exothermic sulfonylation requires controlled addition and cooling.

Environmental and Regulatory Aspects

  • Green Chemistry : Ethanol/water mixtures for recrystallization minimize hazardous waste.

  • REACH Compliance : Methanesulfonyl chloride requires handling under fume hoods with PPE .

Chemical Reactions Analysis

Types of Reactions: N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Table 1: Key Structural Differences Among Azaspiro Compounds
Compound Name Core Structure Substituents/Functional Groups Key Features Reference
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide 1-Oxa-8-azaspiro[4.5]decane Methanesulfonamide at C3 Oxygen in spiro ring; sulfonamide -
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Aromatic pyrazole Methanesulfonamide, benzoyl, ethoxyphenyl Extended aromaticity; antiviral activity
8-Azaspiro[4.5]decane-7,9-dione (Impurity K) 8-Azaspiro[4.5]decane Diketone at C7 and C9 No oxygen; diketone functionality
n-Methyl-8-[4(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride 1,3,8-Triazaspiro[4.5]decane Fluorophenyl, oxobutyl, hydrochloride salt Additional nitrogen; salt form

Key Observations :

  • Spiro Ring Modifications : The target compound’s 1-oxa-8-aza spiro system distinguishes it from purely nitrogen-containing analogues (e.g., 8-azaspiro[4.5]decane-7,9-dione) or triazaspiro derivatives (e.g., triazaspiro[4.5]decan-4-one) .
  • Functional Groups : Methanesulfonamide in the target compound contrasts with diketones (Impurity K) or arylalkyl substituents (e.g., fluorophenyl in ), impacting polarity and bioactivity.

Pharmacological Activity Comparisons

Table 2: Pharmacological Profiles of Methanesulfonamide Derivatives
Compound Name Target Protein/Pathway Binding Affinity (ΔG, kcal/mol) Stability (MD Simulations) Reference
This compound Not explicitly reported - - -
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide MPXV DPol/A42R proteins -10.2 (Docking score) Stable RMSD < 2 Å
Tectol (Reference compound) MPXV DPol/A42R proteins -9.8 (Docking score) Stable RMSD < 2 Å

Key Observations :

  • Stability : Molecular dynamics (MD) simulations of analogues (e.g., RMSD < 2 Å) indicate that rigid spiro systems enhance stability, a trait likely shared by the target compound .
Table 3: Impurity Profiles of Azaspiro Derivatives
Impurity Name (EP Standard) Structure Key Differences from Target Compound Regulatory Significance Reference
8-Azaspiro[4.5]decane-7,9-dione (Impurity K) No oxygen; diketone groups Lack of methanesulfonamide; different reactivity Purity control in APIs
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Impurity L) Chlorobutyl side chain Alkyl halide substituent; potential toxicity Monitor for genotoxic impurities

Key Observations :

  • Synthetic Byproducts : Impurities like 8-azaspiro[4.5]decane-7,9-dione highlight challenges in spiro compound synthesis, particularly in controlling oxidation states and side-chain additions .
  • Regulatory Impact : The absence of halogenated or alkylated groups in the target compound may simplify regulatory approval compared to analogues with bromo/chlorobutyl substituents .

Biological Activity

N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their unique spirocyclic structures, which contribute to their biological activities. The compound's structure can be represented as follows:

C10H18N2O2S\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This indicates a molecular weight of 218.33 g/mol. The presence of both an oxa and azaspiro moiety suggests potential interactions with various biological targets.

Muscarinic Receptor Interaction

Research has demonstrated that derivatives of the 1-oxa-8-azaspiro[4.5]decan structure exhibit activity as muscarinic receptor agonists, particularly at the M1 subtype. These receptors are crucial in mediating cholinergic signaling in the central nervous system (CNS) and have implications for treating conditions like Alzheimer's disease.

A study conducted by explored the synthesis and evaluation of various derivatives, revealing that certain compounds displayed significant affinity for M1 receptors while exhibiting minimal side effects associated with M2 receptor activation. For instance, compound 17 showed potent agonistic activity without inducing hypothermia or excessive salivation, common side effects associated with non-selective muscarinic agonists.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

CompoundTarget ReceptorActivityReference
Compound 17M1 MuscarinicAgonist
Compound 18M1 MuscarinicPartial Agonist
This compoundFAAH InhibitionAnalgesic Effects

Analgesic Properties

Another significant aspect of this compound is its potential as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme involved in the degradation of endocannabinoids, which play a role in pain modulation. Inhibition of FAAH can lead to increased levels of these endogenous cannabinoids, providing analgesic effects.

In a study referenced in , compounds similar to this compound were tested for their ability to modulate pain responses in animal models, showing promise in reducing neuropathic pain without significant side effects.

Cognitive Enhancement

The muscarinic activity of this compound also suggests potential applications in cognitive enhancement. The ability to selectively activate M1 receptors could lead to improved memory and learning processes, making it a candidate for further research in treating cognitive disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide, and how do reaction conditions influence yield?

  • Methodology : Utilize multi-step synthesis involving spirocyclic ring formation via cyclization reactions (e.g., acid-catalyzed or base-mediated), followed by sulfonamide functionalization. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches to maximize yield .
  • Data Contradiction : Evidence from similar spirocyclic sulfonamides suggests conflicting optimal solvents (polar aprotic vs. non-polar). Resolve by comparing kinetic studies under varying conditions .

Q. How can structural elucidation of this compound be performed to confirm spirocyclic geometry and sulfonamide positioning?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy (¹H/¹³C, COSY, NOESY) to resolve stereochemistry and spatial proximity of substituents. For example, NOESY correlations can confirm proximity between the oxa-azaspiro oxygen and sulfonamide group .

Q. What safety protocols are critical for handling This compound in laboratory settings?

  • Methodology : Follow OSHA HCS guidelines for acute toxicity (oral, dermal) and respiratory irritation. Use fume hoods, nitrile gloves, and full-face shields. Implement spill containment procedures with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do impurities form during synthesis, and what analytical techniques are effective for profiling spirocyclic sulfonamide derivatives?

  • Methodology : Track byproducts (e.g., ring-opening intermediates, unreacted precursors) using HPLC-MS with C18 columns and gradient elution. Compare retention times against known impurities in azaspiro systems (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) .
  • Contradiction : Impurity profiles vary between batch and flow synthesis. Resolve via process analytical technology (PAT) to monitor real-time intermediate formation .

Q. What computational strategies predict the biological activity of This compound against enzyme targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to proteins like kinases or GPCRs. Validate with MD simulations to evaluate stability of ligand-receptor complexes. Cross-reference with spirocyclic analogs showing activity in neurological or metabolic disease models .

Q. How does the compound’s spirocyclic scaffold influence physicochemical properties (e.g., solubility, logP) compared to non-spiro analogs?

  • Methodology : Use quantitative structure-property relationship (QSPR) models to compare calculated logP (ClogP) and experimental solubility in biorelevant media (FaSSIF/FeSSIF). Contrast with non-spiro sulfonamides to identify scaffold-specific trends .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

  • Methodology : Employ DFT calculations (e.g., Gaussian) to map transition states during ring-opening. Validate with kinetic isotope effects (KIE) experiments using deuterated analogs. Compare with azaspiro systems undergoing similar transformations .

Methodological Best Practices

  • Experimental Design : Apply factorial design (e.g., 2^k factorial) to optimize synthesis and purification steps, isolating variables like temperature, pH, and reagent stoichiometry .
  • Data Validation : Cross-validate spectroscopic data (NMR, IR) with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to minimize assignment errors .
  • Theoretical Frameworks : Link research to spirocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) and sulfonamide bioisosterism .

Contradictions and Resolutions

  • Stereochemical Assignments : Conflicting NOESY interpretations in spiro systems may arise due to dynamic ring puckering. Resolve via variable-temperature NMR or crystallography .
  • Biological Activity : Discrepancies in enzyme inhibition assays (IC50 values) may stem from assay conditions (e.g., buffer ionic strength). Standardize protocols using reference inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.